Raytide
Description
Raytide is a synthetic phosphotyrosine-containing peptide substrate widely used in biochemical assays to study tyrosine kinase and phosphatase activities. It is phosphorylated at a unique tyrosine residue using kinases like c-Src or epidermal growth factor receptor kinase in the presence of [γ-³²P]ATP . This compound’s specificity for tyrosine phosphorylation/dephosphorylation reactions makes it a critical tool for characterizing enzymes such as protein tyrosine phosphatases (PTPases) and dual-specificity phosphatases (DSPs) .
Key properties of this compound include:
- High affinity: Reported Km values for PTPases range from 15 nM (TryAcP115, Trypanosoma brucei phosphatase) to 510 nM (human prostate acid phosphatase), indicating substrate versatility across enzyme classes .
- Sensitivity to inhibitors: this compound dephosphorylation is inhibited by vanadate, sodium fluoride, and molybdate, but resistant to okadaic acid and tetramisole .
Properties
CAS No. |
137398-49-3 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Synonyms |
Raytide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Raytide is compared below with other peptide substrates in terms of enzymatic activity, specificity, and application.
Table 1: Substrate Specificity and Kinetic Parameters
†MBP/Raytide activity ratios vary significantly (e.g., 9.19 for LAR C1813S vs. 0.17 for pKKUC-LCA), reflecting substrate preference in PTPase domains .
Research Findings and Key Insights
Enzyme Specificity: this compound is dephosphorylated by TryAcP115 with 15 nM Km, whereas pNPP (a non-peptide substrate) has a Km >1000 nM, highlighting this compound’s superior affinity for tyrosine phosphatases . Mutations in PTPases (e.g., LCA C828S) abolish this compound activity, confirming its dependence on catalytic cysteine residues .
Inhibitor Studies :
- β-HIVS inhibits v-Src-mediated this compound phosphorylation (IC₅₀ = 1.5 μM) without competing with ATP, suggesting a unique mechanism compared to genistein or STI571 .
- Coxiella burnetii ACP dephosphorylates this compound, and this activity is blocked by molybdate (95% inhibition), implicating this compound in pathogen-host interaction studies .
Structural Insights :
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